molecular formula C7H4BBrF4O2 B2961086 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid CAS No. 2096338-38-2

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid

Cat. No.: B2961086
CAS No.: 2096338-38-2
M. Wt: 286.81
InChI Key: VWFBSZFKKNFRJJ-UHFFFAOYSA-N
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Description

Product Overview 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid ( 2096338-38-2) is a multifunctional arylboronic acid derivative of high interest in synthetic and medicinal chemistry. This compound features the molecular formula C 7 H 4 BBrF 4 O 2 and a molecular weight of 286.81 g/mol [ citation:1 ]. It is characterized by the presence of both a boronic acid group and bromo and fluoro substituents on the same aromatic ring, making it a valuable and versatile building block for constructing complex organic molecules. Research Applications and Value The primary utility of this compound is as a key reactant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its unique structure allows it to act as a coupling partner to synthesize biaryl systems that are heavily functionalized with halogen and trifluoromethyl groups [ citation:2 ]. The presence of both bromine and fluorine atoms offers orthogonal reactivity; the bromine can be selectively substituted in cross-couplings, while the fluorine can participate in nucleophilic aromatic substitution or serve as a metabolic stabilizer in drug discovery. The electron-withdrawing trifluoromethyl group significantly influences the compound's acidity and electronic properties, which can enhance its reactivity in coupling reactions and its ability to bind with biological targets [ citation:3 ]. Furthermore, this boronic acid can be readily converted into protected derivatives, such as its pinacol ester (CAS 1799485-19-0), for improved stability and handling in complex synthetic sequences [ citation:5 ]. Handling and Safety This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability [ citation:1 ]. Please refer to the associated Safety Data Sheet for comprehensive hazard and precautionary information. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ citation:1 ][ citation:4 ].

Properties

IUPAC Name

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBSZFKKNFRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid typically involves the following steps:

    Fluorination: The addition of a fluorine atom.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural Isomerism and Substituent Variations

The compound’s closest analogs differ in substituent positions or functional groups ():

Compound Name (CAS/Catalog ID) Substituent Positions/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid (BB-4262) Br (C3), F (C2), -CF₃ (C5) ~283.9 (calculated) High reactivity in cross-coupling due to Br and -CF₃
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid (BB-4491) Br (C3), F (C2), -OCF₃ (C5) ~299.9 (calculated) -OCF₃ group enhances solubility but reduces electrophilicity vs. -CF₃
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid (BB-4209) Br (C4), F (C2), -CF₃ (C5) ~283.9 (calculated) Altered steric hindrance due to Br at C4; slower coupling kinetics
2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) Br (C2), -CF₃ (C5) 268.82 Lacks fluorine at C2; lower halogen-directed regioselectivity
3-Bromo-5-ethyl-2-fluorophenylboronic acid (CAS 2121512-65-8) Br (C3), F (C2), -C₂H₅ (C5) 246.87 -C₂H₅ reduces electron-withdrawing effects, lowering reactivity vs. -CF₃

Physicochemical Properties

  • Density and Stability :

    • The trifluoromethyl group increases density (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid: 1.76 g/cm³ ) compared to ethyl-substituted analogs (1.6 g/cm³ ).
    • Pinacol ester derivatives (e.g., this compound pinacol ester, AK Scientific 6809CP) exhibit enhanced stability for long-term storage .
  • Reactivity: Bromine at C3 in BB-4262 enhances oxidative addition in palladium-catalyzed reactions vs. non-brominated analogs (e.g., 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, CAS 157834-21-4 ). Electron-withdrawing -CF₃ activates the boronic acid for coupling but may reduce solubility in polar solvents .

Biological Activity

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid is a boronic acid derivative known for its unique structural features, including bromine and fluorine substituents. These properties contribute to its potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article examines the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug development.

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with hydroxyl groups on biomolecules. This property allows them to interact with various enzymes and proteins, influencing biochemical pathways.

Target Interactions

  • Enzyme Inhibition : The compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, it alters the levels of these amides in the body, potentially impacting various signaling pathways related to pain and inflammation.
  • Suzuki-Miyaura Coupling : This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules with potential therapeutic applications.

The presence of electron-withdrawing groups such as trifluoromethyl and bromine enhances the compound's acidity and reactivity. These modifications can improve binding affinity to biological targets and increase metabolic stability.

PropertyDescription
Molecular FormulaC₇H₄BrF₃B
AcidityHigh due to electron-withdrawing groups
ReactivityParticipates in cross-coupling reactions
Biological TargetsEnzymes (e.g., FAAH), receptors

Cellular Effects

The compound's interaction with cellular components can lead to significant alterations in cell function:

  • Cell Signaling : By modulating signaling pathways through FAAH inhibition, it may influence cellular responses related to inflammation and pain management.
  • Metabolic Processes : Changes in fatty acid amide levels can affect metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Case Studies

Several studies have explored the biological activity and therapeutic potential of boronic acids similar to this compound:

  • Antimicrobial Activity : Research indicates that structurally related boronic acids exhibit moderate antimicrobial properties against pathogens like Candida albicans and Escherichia coli. The mechanism often involves inhibition of specific enzymes critical for microbial survival .
  • Cancer Research : Boronic acids have been investigated as potential kinase inhibitors due to their ability to form covalent interactions with target kinases. Studies suggest that incorporating this compound into drug scaffolds may enhance selectivity and efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-5-trifluoromethylphenylboronic acid, and how do substituents influence reaction efficiency?

  • Methodology : The compound is synthesized via Suzuki-Miyaura coupling or directed ortho-metalation. Electron-withdrawing groups (e.g., trifluoromethyl) enhance boronic acid acidity, facilitating transmetalation steps . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (60–80°C). Yield optimization requires inert atmospheres to prevent boronic acid oxidation .
  • Characterization : Confirm structure via 1H^1\text{H}/19F^{19}\text{F}-NMR, IR (B-O stretch ~1340 cm1^{-1}), and mass spectrometry. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trifluoromethyl group impact the compound’s stability and reactivity in cross-coupling reactions?

  • Mechanistic Insight : The trifluoromethyl group increases electrophilicity at the boron center, improving reactivity with aryl halides. However, steric hindrance may reduce coupling efficiency with bulky partners. Stability studies (TGA/DSC) show decomposition above 150°C, necessitating storage at 0–6°C under argon .
  • Experimental Design : Compare coupling yields with/without trifluoromethyl via kinetic studies (GC-MS monitoring). Use DFT calculations to map electronic effects on transition states .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, such as microbial enzymes?

  • Strategy : Perform molecular docking (AutoDock Vina) against targets like leucyl-tRNA synthetase. Parameterize the trifluoromethyl group’s electrostatic potential using QM/MM simulations. Validate predictions with SPR or ITC binding assays .
  • Data Contradictions : Resolve discrepancies between docking scores and experimental IC50_{50} values by adjusting solvation models (e.g., implicit vs. explicit water) or protonation states of boronic acid .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings under aqueous conditions?

  • Optimization : Use mixed solvents (e.g., THF/H2 _2O, 4:1) and buffered bases (K2 _2CO3 _3) to stabilize the boronate intermediate. Additives like LiCl enhance transmetalation kinetics. Monitor side products via LC-MS and adjust Pd loading (0.5–2 mol%) .
  • Case Study : Compare protodeboronation rates in fluorinated vs. non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How do crystallographic studies resolve ambiguities in regioselectivity for derivatives of this boronic acid?

  • Techniques : Single-crystal XRD clarifies bond angles and steric clashes influencing regioselectivity. For example, the 2-fluoro group directs electrophilic substitution to the para position. Pair with 11B^{11}\text{B}-NMR to confirm boron coordination geometry .

Methodological Challenges and Solutions

Q. How should researchers address conflicting data on the compound’s stability in different solvent systems?

  • Contradiction Analysis : While recommends storage at 0–6°C, reports stability up to 25°C in anhydrous DMSO. Replicate stability tests via accelerated aging studies (40°C/75% RH for 7 days) with Karl Fischer titration to quantify moisture uptake .
  • Best Practices : Use deuterated solvents for long-term NMR stability tracking. Report lot-specific impurities (e.g., residual Pd) that may catalyze degradation .

Q. What analytical techniques differentiate isomeric byproducts in fluorinated boronic acid syntheses?

  • Advanced Tools : Utilize 19F^{19}\text{F}-DOSY NMR to distinguish isomers based on diffusion coefficients. Pair with HRMS (ESI-TOF) for exact mass confirmation. For chiral derivatives, employ chiral HPLC (Chiralpak IA column) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its halogenated and boronic acid functionalities?

  • Guidelines : Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Store in amber vials under inert gas to prevent hydrolysis. Dispose of waste via neutralization with aqueous NaOH (pH >10) to solubilize boron .

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